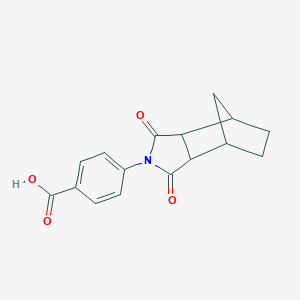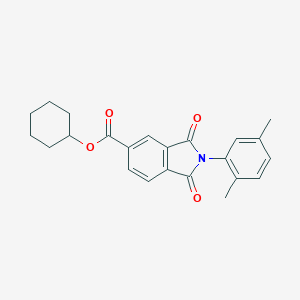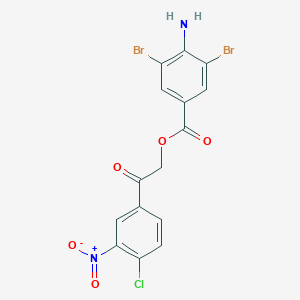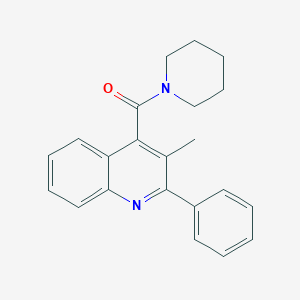
2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate” is a complex organic molecule. It contains a nitrophenyl group, an oxoethyl group, and an aminobenzoate group. These groups are common in many organic compounds and can contribute to a variety of chemical properties and reactivities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. These techniques can provide information about the types of bonds and functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. The nitro group is electron-withdrawing and can make the phenyl ring more susceptible to electrophilic aromatic substitution. The oxoethyl group could potentially undergo oxidation or reduction reactions. The aminobenzoate group could participate in reactions typical of carboxylic acid derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could increase the compound’s polarity and affect its solubility in different solvents .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Convenient Synthesis Approaches : Research has developed convenient synthesis methods for compounds related to 2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate. For example, a study outlined a simple, efficient one-pot synthesis of 3-aminobenzo[b]thiophenes, which are structurally related to the compound , demonstrating the chemical versatility and potential for creating derivatives (Androsov et al., 2010).
- Characterization and Molecular Structure : The molecular structure, hyperpolarizability, and electronic properties of 2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate, a compound with a similar structure, were thoroughly investigated using spectroscopy and crystallography. This research provides insights into the electronic characteristics and stability of such molecules, which could be relevant for understanding the properties of 2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate (Kumar et al., 2014).
Potential Applications
- Materials Science and Sensitization : Studies on compounds with nitrobenzoate groups have explored their potential in materials science, such as the sensitization of Eu(III) and Tb(III) luminescence. These findings could suggest applications of 2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate in the development of luminescent materials and optical devices (Viswanathan & Bettencourt-Dias, 2006).
- Antibacterial Research : The antibacterial potential of structurally related compounds has been evaluated, suggesting that derivatives of 2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate could have applications in the development of new antibacterial agents. This aligns with the research on S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol, emphasizing the significance of nitrophenyl groups in antibacterial activity (Aziz‐ur‐Rehman et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 3-aminobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c16-12-5-1-4-11(7-12)15(19)22-9-14(18)10-3-2-6-13(8-10)17(20)21/h1-8H,9,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQBEZHTQOYYLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Oxo-2-(4-phenylphenyl)ethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B434900.png)
![2-{4-Nitrophenyl}-2-oxoethyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B434903.png)

![3-(Phenylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B434956.png)
![(1-Bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetic acid (non-preferred name)](/img/structure/B435001.png)




![3-{[4-(4-Chlorophenoxy)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B435230.png)
![2-{3-Nitro-4-methylphenyl}-2-oxoethyl [(5-bromo-2-furoyl)amino]acetate](/img/structure/B435239.png)
![1-[4-(1-Naphthyloxy)phenyl]-2,6-piperidinedione](/img/structure/B435249.png)
![4-[2-(4-Benzyl-piperazin-1-yl)-2-oxo-ethyl]-8,9-dibromo-4-aza-tricyclo[5.2.1.0*2,6*]decane-3,5-dione](/img/structure/B435294.png)
